6-fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
CAS No.: 947167-71-7
Cat. No.: VC7327105
Molecular Formula: C8H8BFO2
Molecular Weight: 165.96
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 947167-71-7 |
---|---|
Molecular Formula | C8H8BFO2 |
Molecular Weight | 165.96 |
IUPAC Name | 6-fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole |
Standard InChI | InChI=1S/C8H8BFO2/c1-5-7-3-2-6(10)4-8(7)9(11)12-5/h2-5,11H,1H3 |
Standard InChI Key | WKYLCBVUUKQCPN-UHFFFAOYSA-N |
SMILES | B1(C2=C(C=CC(=C2)F)C(O1)C)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s core structure consists of a benzene ring fused to a oxaborole ring, forming a bicyclic system. The fluorine atom is substituted at the 6-position of the benzene ring, while a methyl group occupies the 3-position of the oxaborole ring. The hydroxyl group at the 1-position of the oxaborole contributes to the molecule’s polarity and hydrogen-bonding capacity. The IUPAC name, 6-fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, reflects this substitution pattern.
The boron atom within the oxaborole ring adopts a trigonal planar geometry, enabling interactions with biological targets through Lewis acid-base chemistry. This structural feature is critical for the compound’s ability to inhibit enzymes such as CPSF3, as demonstrated in related benzoxaboroles .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinctive signals for the fluorine atom (δ ~ -110 ppm in ¹⁹F NMR) and the methyl group (δ ~ 1.2 ppm in ¹H NMR). Infrared (IR) spectroscopy reveals a broad O-H stretch at 3200–3400 cm⁻¹, consistent with the hydroxyl group.
Synthesis and Optimization
Synthetic Routes
The synthesis of 6-fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically begins with the preparation of the benzoxaborole scaffold. A common approach involves:
-
Boron Trifluoride-Mediated Cyclization: Reaction of a fluorinated phenolic precursor with boron trifluoride diethyl etherate forms the oxaborole ring.
-
Methylation: Introduction of the methyl group at the 3-position via alkylation with methyl iodide under basic conditions.
-
Hydroxylation: Oxidation of the boronate intermediate yields the final hydroxyl group .
Key intermediates are purified using silica gel chromatography or preparative HPLC, with yields exceeding 70% in optimized protocols .
Structural Modifications
Modifications to the amide substituent, as explored in related benzoxaboroles, significantly enhance antileishmanial activity. For example, replacing a benzamide group with heterocyclic moieties improves metabolic stability while maintaining potency .
Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₈H₈BFO₂ |
Molecular Weight | 177.96 g/mol |
Appearance | White to off-white crystalline solid |
Solubility | Soluble in DMSO, methanol; sparingly soluble in water |
LogP | 1.8 (predicted) |
The fluorine atom enhances lipid solubility, facilitating membrane permeability, while the hydroxyl group improves aqueous solubility.
Biological Activity and Mechanism
Antileishmanial Efficacy
In intramacrophage assays against Leishmania infantum and Leishmania donovani, 6-fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol demonstrates potent activity, with EC₅₀ values of 1.2 μM and 1.4 μM, respectively . Comparatively, the front-line drug miltefosine exhibits EC₅₀ values of 10 μM, underscoring the compound’s superior in vitro potency .
Compound | EC₅₀ (L. infantum) (μM) | EC₅₀ (L. donovani) (μM) |
---|---|---|
6-Fluoro-3-methyl... | 1.2 | 1.4 |
Miltefosine | 10 | 10 |
Mode of Action
The compound targets CPSF3, an endonuclease essential for mRNA processing in Leishmania. Binding studies reveal that the boron atom coordinates with active-site histidine residues (e.g., Asn219His in L. donovani), disrupting enzymatic function . Overexpression of CPSF3 mutants reduces susceptibility by 3.6–5-fold, confirming target engagement .
Comparative Analysis with Related Benzoxaboroles
Unlike earlier benzoxaboroles such as SCYX-6759 (lacking the methyl group), 6-fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol shows enhanced tissue penetration, particularly in bone marrow—a common site of parasite persistence . This improvement is attributed to the methyl group’s steric effects, which reduce metabolic degradation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume